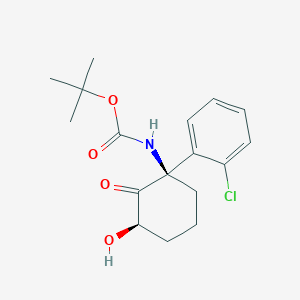

3-(4-氯苯基)-N-(4-甲氧基苯基)-5-(甲硫基)-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of various functional groups such as chlorophenyl, methoxyphenyl, methylsulfanyl, and a thiophene carboxamide moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and functional groups that are mentioned.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the formation of zwitterions, as seen in the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate . The synthesis of thiophene derivatives, such as those mentioned in the synthesis of Schiff bases , involves the Gewald reaction, which is a versatile method for constructing thiophene rings. This suggests that the synthesis of the compound may also involve similar strategies, utilizing reactive intermediates and specific conditions to incorporate the various substituents onto the thiophene core.

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing chlorophenyl groups, is often stabilized by intramolecular hydrogen bonds . The presence of these bonds can influence the overall conformation and stability of the molecule. The thiophene ring, a common feature in these compounds, can adopt various conformations, including half-chair as seen in the benzothiazine derivatives . Therefore, the molecular structure of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide would likely be influenced by similar intramolecular interactions and steric effects.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For instance, the exo-methylene groups in the polyamide resulting from the copolymerization of methoxyallene with 4-chlorophenyl isocyanate are highly reactive . Similarly, the methylsulfanyl and methoxy groups in the compound of interest could participate in various chemical reactions, potentially serving as sites for further functionalization or participating in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be a result of the collective influence of its functional groups. The presence of the chlorophenyl group could impart certain electronic characteristics, as well as affect the compound's polarity and solubility. The methoxy and methylsulfanyl groups could also influence the solubility and potential for intermolecular interactions. The thiophene ring is known to contribute to the aromaticity and electronic properties of compounds, which could be relevant for applications in conducting polymers, as suggested by the synthesis of thiophene derivatives with potential use in electronics .

科学研究应用

化学结构和性质

- 相关化合物(例如 3-羟基噻吩)的化学和光谱性质表明溶剂依赖性互变异构体平衡及其对亲电试剂的反应性,这可能与所讨论的化合物相关 (Hunter & McNab, 2010)。

合成和表征

- 对类似化合物(例如 N-(芳基氨基硫代甲酰基)-环己烷甲酰胺衍生物)的研究表明合成和表征衍生物对于潜在应用非常重要。这些过程涉及光谱学和晶体学 (Özer 等人,2009)。

生物应用

- 类似化合物(如吡唑基取代的噻唑烷酮、噻唑和噻唑啉候选物)正在合成和表征,以用于潜在的药理应用,这表明 3-(4-氯苯基)-N-(4-甲氧基苯基)-5-(甲硫基)-2-噻吩甲酰胺在生物医学领域的研究领域 (Khalifa 等人,2017)。

材料科学应用

- 噻吩衍生物(如电化学聚合的 terthiophene 衍生物)展示了在材料科学中的应用,表明所讨论的化合物具有类似的潜力 (Visy 等人,1994)。

抗菌潜力

- 已经合成并显示出显着的抗菌活性的化合物,例如 3-(3-甲氧基苯基)-2-甲硫基-3H-喹唑啉-4-酮,这意味着 3-(4-氯苯基)-N-(4-甲氧基苯基)-5-(甲硫基)-2-噻吩甲酰胺的类似抗菌研究途径 (Osarumwense, 2022)。

属性

IUPAC Name |

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylsulfanylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S2/c1-23-15-9-7-14(8-10-15)21-19(22)18-16(11-17(24-2)25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSFXXKZYMGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(S2)SC)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)

![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)

![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)